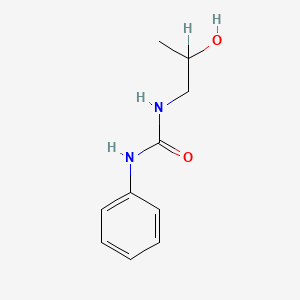

1-(2-Hydroxypropyl)-3-phenylurea

Description

Contextualization within the Phenylurea Compound Class

Phenylureas are a class of organic compounds characterized by a core urea (B33335) group (a carbonyl flanked by two nitrogen atoms) where at least one of the nitrogen atoms is attached to a phenyl group (a C6H5 ring). chemicalbook.comnih.gov This class is extensive and includes a wide array of derivatives with diverse applications, ranging from herbicides in agriculture to intermediates in pharmaceutical and polymer synthesis. chemicalbook.comchemicalbook.com The fundamental structure of a phenylurea is C6H5NHCONH2. sigmaaldrich.com

The parent compound, phenylurea, is synthesized through methods such as the reaction of aniline (B41778) with urea or aniline hydrochloride with potassium cyanate (B1221674). chemicalbook.comorgsyn.org Derivatives are formed by substituting the hydrogen atoms on the urea nitrogens or the phenyl ring. 1-(2-Hydroxypropyl)-3-phenylurea is a specific derivative where one of the urea nitrogens is bonded to a phenyl group, and the other is bonded to a 2-hydroxypropyl group. This places it within the subset of N,N'-disubstituted ureas, with both an aromatic (phenyl) and an aliphatic, functionalized (hydroxypropyl) substituent.

Overview of Structural Features and Functional Groups Relevant for Chemical Research

The chemical behavior and research interest in this compound are dictated by its unique combination of structural elements.

Urea Linkage (-NH-CO-NH-) : This central functional group is planar and capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability is crucial for forming intermolecular networks, which influences physical properties like melting point and solubility. wikipedia.org The urea moiety is also a key reactive site.

2-Hydroxypropyl Group (-CH2-CH(OH)-CH3) : This aliphatic chain introduces several important characteristics.

Hydroxyl Group (-OH) : The presence of a secondary alcohol is a significant feature. It provides an additional site for hydrogen bonding and is a reactive center for reactions such as esterification, etherification, or oxidation.

Chiral Center : The carbon atom bonded to the hydroxyl group (C2 of the propyl chain) is a stereocenter. This means that this compound can exist as a pair of enantiomers, (R)- and (S)-1-(2-Hydroxypropyl)-3-phenylurea. This chirality is a critical aspect for stereoselective synthesis and applications where specific three-dimensional arrangements are required.

Amide Protons (N-H) : The protons on the urea nitrogens are acidic and can be involved in proton transfer reactions or act as ligands for metal coordination.

The interplay of these functional groups—the aromatic ring, the hydrogen-bonding urea bridge, and the reactive, chiral hydroxypropyl side chain—defines the compound's chemical personality.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| Hydrogen Bond Donors | 3 (two N-H, one O-H) |

| Hydrogen Bond Acceptors | 2 (one C=O, one O-H) |

| Chiral Center | Yes (at C2 of the propyl group) |

Rationale for Academic Investigation of the Compound's Chemical Properties and Reactivity

The academic investigation of this compound stems from its utility as a model compound and a synthetic building block. Research interest is often driven by several key factors:

Synthetic Intermediate : The compound serves as a valuable precursor in organic synthesis. For instance, the reaction between phenyl isocyanate and 1-amino-2-propanol is a common method for its preparation. nih.gov The hydroxyl group can be further modified to create more complex molecules, making it a useful scaffold for building larger structures.

Study of Intramolecular Interactions : The proximity of the urea linkage and the hydroxyl group allows for the study of intramolecular hydrogen bonding. Such interactions can influence the molecule's conformation and reactivity, providing insights into the behavior of more complex biological molecules where similar functional group arrangements are present.

Development of Chiral Ligands : Due to its chiral nature, enantiomerically pure forms of this compound can be explored as potential ligands in asymmetric catalysis. The urea and hydroxyl moieties can coordinate to metal centers, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction.

Analog for Biological Systems : Phenylurea derivatives have been investigated for a wide range of biological activities. chemicalbook.comnih.gov While this article does not detail specific biological effects, the synthesis and study of compounds like this compound are often foundational steps in the discovery process for new bioactive agents. Researchers synthesize and characterize such molecules to understand structure-activity relationships. For example, various substituted phenylureas have been studied as tyrosinase inhibitors, which are relevant in medicine and agriculture. nih.gov

Properties

CAS No. |

87919-24-2 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(2-hydroxypropyl)-3-phenylurea |

InChI |

InChI=1S/C10H14N2O2/c1-8(13)7-11-10(14)12-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H2,11,12,14) |

InChI Key |

XEAXHIGGZMUNSO-UHFFFAOYSA-N |

SMILES |

CC(CNC(=O)NC1=CC=CC=C1)O |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CC=C1)O |

Other CAS No. |

87919-24-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 2 Hydroxypropyl 3 Phenylurea

Direct Synthesis Approaches

Direct synthesis methods for 1-(2-hydroxypropyl)-3-phenylurea primarily focus on the formation of the urea (B33335) bond and the introduction of the 2-hydroxypropyl group.

Reaction Pathways for Urea Bond Formation in Substituted Phenylureas

The formation of the urea linkage is a cornerstone of synthesizing substituted ureas like this compound. A prevalent and straightforward method involves the reaction of an isocyanate with an amine. commonorganicchemistry.com In the context of this compound, this would typically involve the reaction of phenyl isocyanate with 1-amino-2-propanol. researchgate.netbrainly.com This reaction is generally conducted in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not necessitate a base. commonorganicchemistry.com The nucleophilic amino group of 1-amino-2-propanol attacks the electrophilic carbonyl carbon of phenyl isocyanate, leading to the formation of the desired urea derivative.

Alternative pathways to the urea bond exist to avoid the use of hazardous isocyanates. wikipedia.org One such method is the reaction of amines with potassium isocyanate in the presence of an acid, often in an aqueous medium. rsc.orgrsc.org This approach has been shown to be effective for a variety of N-substituted ureas. rsc.orgrsc.org Another strategy involves the use of phosgene (B1210022) or its safer alternatives like triphosgene (B27547) or carbonyldiimidazole (CDI). commonorganicchemistry.comwikipedia.org These reagents react with an amine to form an intermediate that can then react with a second amine to yield the urea. wikipedia.org For instance, aniline (B41778) can be reacted with phosgene to generate phenyl isocyanate in situ, which then reacts with 1-amino-2-propanol. wikipedia.org

The table below summarizes common reactions for urea bond formation.

| Reactant 1 | Reactant 2 | Product | Key Conditions |

| Phenyl Isocyanate | 1-Amino-2-propanol | This compound | Room temperature, various solvents (e.g., DMF, THF, DCM) commonorganicchemistry.com |

| Aniline | Potassium Isocyanate | Phenylurea | Aqueous HCl rsc.org |

| Aniline | Urea | Phenylurea | Phosphoric oxide, 110°C zenodo.org |

| Amine | Carbamate | Urea | Varies, isopropenyl carbamates react irreversibly commonorganicchemistry.com |

Strategies for Introducing the 2-Hydroxypropyl Moiety

The 2-hydroxypropyl group is a key structural feature of the target molecule. In direct synthesis, this moiety is typically introduced through the use of a precursor that already contains it, namely 1-amino-2-propanol. This amino alcohol provides both the nitrogen atom for the urea linkage and the chiral 2-hydroxypropyl side chain.

Alternatively, the 2-hydroxypropyl group can be introduced through the ring-opening of propylene (B89431) oxide. For instance, a method for synthesizing 2-hydroxypropyl methacrylate (B99206) involves the reaction of methacrylic acid with propylene oxide. google.com A similar strategy could be envisioned where a suitable nitrogen-containing nucleophile reacts with propylene oxide to generate the 2-hydroxypropylamine precursor.

Indirect Synthesis through Chemical Transformations of Related Compounds

Indirect methods offer alternative routes to this compound by starting with related compounds and modifying them through various chemical reactions.

Routes Involving Substituted Anilines and Urea Derivatives

One indirect approach involves starting with a substituted aniline and a urea derivative. For example, phenylurea can be synthesized by heating aniline and urea with phosphoric oxide. zenodo.org This phenylurea could then potentially be alkylated to introduce the 2-hydroxypropyl group, although this is a less common approach. A more established method for creating substituted ureas involves the reaction of anilines with potassium cyanate (B1221674) in the presence of an acid. rsc.org This produces the corresponding phenylurea, which would then require subsequent functionalization.

Another route involves the Hofmann rearrangement of primary amides in the presence of an ammonia (B1221849) source to yield N-substituted ureas. thieme-connect.com This method could potentially be adapted to synthesize the target molecule.

Cyclization Precursors and Subsequent Rearrangement or Derivatization (e.g., from thioureas)

Thioureas, the sulfur analogs of ureas, can serve as precursors for urea synthesis. mdpi.comwikipedia.org The conversion of a thiourea (B124793) to a urea can sometimes occur during a reaction, for example, when reacting an amine with an isothiocyanate in a solvent like THF, both urea and thiourea products may be formed. chemicalforums.com This suggests that a thiourea analog, 1-(2-hydroxypropyl)-3-phenylthiourea, could be synthesized first and then converted to the desired urea. The synthesis of chiral thioureas has been well-documented, often involving the reaction of amines with carbon disulfide or isothiocyanates. mdpi.com

Stereoselective Synthesis and Chiral Induction Strategies

The 2-hydroxypropyl group in this compound contains a chiral center, meaning the compound can exist as two enantiomers. The synthesis of a specific enantiomer requires stereoselective methods.

A primary strategy for achieving stereoselectivity is to start with an enantiomerically pure precursor. In this case, using either (R)-1-amino-2-propanol or (S)-1-amino-2-propanol in the reaction with phenyl isocyanate would directly lead to the corresponding (R)- or (S)-1-(2-hydroxypropyl)-3-phenylurea.

The development of chiral catalysts, such as those derived from quinine, has enabled the highly enantioselective synthesis of other chiral nitrogen-containing compounds like acyclic N,N'-acetals. acs.org This highlights the potential for applying similar catalytic approaches to achieve the stereoselective synthesis of this compound.

The table below outlines the key chiral precursors and general strategies for stereoselective synthesis.

| Chiral Precursor/Strategy | Description | Potential Application |

| (R)-1-Amino-2-propanol | Enantiomerically pure starting material. | Direct synthesis of (R)-1-(2-Hydroxypropyl)-3-phenylurea. |

| (S)-1-Amino-2-propanol | Enantiomerically pure starting material. | Direct synthesis of (S)-1-(2-Hydroxypropyl)-3-phenylurea. |

| Chiral Phosphoric Acid Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Asymmetric synthesis from achiral precursors. nih.govrsc.org |

| Chiral Urea Catalysis | Bifunctional ureas derived from chiral sources like cinchonine (B1669041) can act as catalysts. | Enantioselective addition reactions. acs.org |

Enantioselective Routes to this compound

There is no specific information available in the reviewed literature detailing established enantioselective routes for the synthesis of this compound. General methods for the synthesis of chiral ureas often involve the reaction of a chiral amine with an isocyanate. In the case of this compound, this would theoretically involve the reaction of enantiomerically pure 1-amino-2-propanol with phenyl isocyanate. However, specific studies detailing catalysts, reaction conditions, and enantiomeric excess for this reaction are not documented.

Control of Stereochemistry at the Hydroxypropyl Chiral Center

Specific methodologies for controlling the stereochemistry at the C2 chiral center of the hydroxypropyl group in this compound have not been described in the available scientific literature. Achieving stereocontrol would necessitate the use of a chiral starting material, such as (R)- or (S)-1-amino-2-propanol, or the development of a stereoselective catalytic process. Without experimental data, any discussion on the control of stereochemistry for this specific compound would be purely speculative.

Methodological Advancements in Synthesis

No literature could be found that specifically addresses methodological advancements in the synthesis of this compound.

Exploration of Catalytic Systems for Synthesis

The scientific literature lacks studies on the exploration of specific catalytic systems for the synthesis of this compound. While the synthesis of ureas can be catalyzed by various acids, bases, or metal complexes, no research has been published on their application to this particular compound.

Optimization of Reaction Conditions and Solvent Systems

There is an absence of published research on the optimization of reaction conditions, such as temperature, pressure, and reactant ratios, or the effect of different solvent systems on the yield and purity of this compound.

Chemical Reactivity and Transformation Mechanisms of 1 2 Hydroxypropyl 3 Phenylurea

Reactions Involving the Hydroxyl Group

The secondary alcohol group on the propyl chain is a primary site for chemical derivatization, oxidation, reduction, and cyclization reactions.

The hydroxyl group of 1-(2-Hydroxypropyl)-3-phenylurea can be readily converted into esters and ethers through standard synthetic protocols.

Esterification: This transformation can be achieved by reacting the alcohol with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. Another approach is Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, though this method is reversible. Oxidative esterification represents a more advanced method for this conversion researchgate.net.

Etherification: The synthesis of ethers from the parent alcohol can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Acyl Chloride/Pyridine | Ester |

| Esterification | Carboxylic Acid/Acid Catalyst | Ester |

| Etherification | 1. NaH; 2. Alkyl Halide | Ether |

The secondary alcohol in this compound can be oxidized to a ketone or the entire functional group can be reduced to an alkane.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-oxopropyl)-3-phenylurea. This transformation is typically accomplished using a variety of oxidizing agents. Common laboratory reagents for this purpose include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) or potassium dichromate in acidic conditions wikipedia.orglibretexts.orgchemguide.co.uk. Milder and more selective methods, such as the Swern oxidation or the use of Dess-Martin periodinane, are also effective and are compatible with the urea (B33335) moiety wikipedia.org. Microwave-assisted oxidation using urea-hydrogen peroxide (UHP) in the presence of a catalyst like sodium tungstate (B81510) also provides an efficient route to the ketone mdpi.org.

Reduction: The direct reduction of the secondary alcohol to an alkane is a more challenging transformation that typically requires harsh conditions. A common two-step strategy involves converting the alcohol into a good leaving group (e.g., a tosylate) followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH4). Alternatively, highly chemoselective one-pot methods have been developed. For instance, using chlorodiphenylsilane with a catalytic amount of indium trichloride (B1173362) allows for the direct and selective reduction of secondary alcohols to alkanes, leaving other functional groups like esters and, presumably, ureas intact nih.gov. Another method involves using hydriodic acid with red phosphorous, which is effective for reducing benzylic and other activated alcohols beilstein-journals.org.

| Reaction Type | Reagent(s) | Product |

| Oxidation | K₂Cr₂O₇ / H₂SO₄ | 1-(2-Oxopropyl)-3-phenylurea |

| Oxidation | Dess-Martin Periodinane | 1-(2-Oxopropyl)-3-phenylurea |

| Oxidation | Urea-Hydrogen Peroxide / Na₂WO₄ | 1-(2-Oxopropyl)-3-phenylurea mdpi.org |

| Reduction | 1. TsCl/Pyridine; 2. LiAlH₄ | 1-Propyl-3-phenylurea |

| Reduction | Ph₂SiHCl / InCl₃ (cat.) | 1-Propyl-3-phenylurea nih.gov |

The proximate arrangement of the hydroxyl group and the N-H of the urea moiety in this compound creates the potential for intramolecular cyclization to form a five-membered heterocyclic ring. While the prompt mentions the analogous cyclization of thioureas to form oxazolines, the direct analog for a urea would be the formation of an oxazolidinone.

This acid-catalyzed dehydrative cyclization would likely proceed via one of two main pathways, similar to those proposed for the synthesis of 2-oxazolines from N-(2-hydroxyethyl)amides wikipedia.org.

Carbonyl Activation: The acid protonates the urea carbonyl oxygen, enhancing its electrophilicity. The hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. Subsequent loss of water from the tetrahedral intermediate yields the 5-methyl-3-phenyl-2-oxazolidinone product.

Alcohol Activation: The acid protonates the hydroxyl group, converting it into a good leaving group (water). The adjacent urea nitrogen then attacks the carbon bearing the hydroxyl group in an SN2-like fashion, leading to ring closure and formation of the oxazolidinone.

The synthesis of oxazolidinones is a well-established process, often achieved through the reaction of epoxides with isocyanates or by other cyclization strategies involving amino alcohols nih.govnih.gov. The intramolecular cyclization of this compound represents a direct route to this important heterocyclic scaffold.

| Reaction Condition | Intermediate | Product |

| Acid Catalyst (e.g., TfOH) | Protonated Carbonyl or Alcohol | 5-Methyl-3-phenyl-oxazolidin-2-one wikipedia.org |

Reactivity at the Urea Moiety

The urea group contains two distinct nitrogen atoms and a carbonyl group, each presenting opportunities for chemical transformation.

The two nitrogen atoms in this compound exhibit different nucleophilicities. The nitrogen atom adjacent to the phenyl group (N1) is less nucleophilic due to the delocalization of its lone pair of electrons into the aromatic ring. In contrast, the nitrogen atom of the hydroxypropyl-amino group (N3) is more akin to an aliphatic amine nitrogen and is therefore the more nucleophilic site.

N-Alkylation: Selective alkylation is expected to occur at the N3 position. This can be achieved by treating the compound with an alkylating agent in the presence of a base to deprotonate the urea nitrogen. Phase-transfer catalysis has been shown to be effective for the N-alkylation of ureas google.comgoogle.com. The introduction of an alkyl group can disrupt the planarity of the urea moiety, which can influence the compound's physical properties, such as solubility nih.gov.

N-Acylation: Similar to alkylation, acylation with reagents like acyl chlorides or anhydrides will preferentially occur at the more nucleophilic N3 nitrogen, yielding a tri-substituted urea derivative.

| Reaction Type | Reagent(s) | Expected Major Product |

| N-Alkylation | Alkyl Halide / Base / Phase-Transfer Catalyst | 1-(2-Hydroxypropyl)-1-alkyl-3-phenylurea google.comgoogle.com |

| N-Acylation | Acyl Chloride / Base | 1-(2-Hydroxypropyl)-1-acyl-3-phenylurea |

The carbonyl carbon of the urea is an electrophilic center and can be attacked by nucleophiles. This can lead to either addition or, more commonly, cleavage of the urea linkage.

Hydrolysis: The urea functionality can be hydrolyzed under either acidic or basic conditions to yield aniline (B41778), 1-amino-2-propanol, and carbon dioxide.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. This mechanism is proposed to proceed via a rate-determining attack of water on the N-protonated substrate rsc.org.

Base-catalyzed hydrolysis proceeds by the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then breaks down rsc.org. For phenylureas, this process can be complex, potentially involving the formation of an unreactive conjugate base at high pH rsc.org.

Reaction with Phosgene (B1210022) and its Substitutes: Ureas can react with phosgene or safer equivalents like triphosgene (B27547) rsc.orgcommonorganicchemistry.com. This reaction typically occurs at one of the N-H bonds and can lead to the formation of N-carbonyl chlorides (carbamoyl chlorides) or, with further reaction, isocyanates wikipedia.org. This provides a pathway to further functionalize the molecule or to reverse the urea formation process.

| Reaction Type | Reagent(s) | Product(s) |

| Acid Hydrolysis | H₃O⁺ / Heat | Aniline + 1-Amino-2-propanol + CO₂ rsc.org |

| Basic Hydrolysis | OH⁻ / Heat | Aniline + 1-Amino-2-propanol + CO₂ rsc.org |

| Reaction with Phosgene | COCl₂ | Isocyanate or Carbamoyl Chloride wikipedia.org |

Reactions of the Phenyl Ring

The reactivity of the phenyl group in this compound is largely dictated by the activating nature of the urea substituent. This substituent influences the outcomes of major reaction classes, including electrophilic aromatic substitutions and metal-catalyzed cross-couplings.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The urea moiety (–NH–CO–NH–R) attached to the phenyl ring in this compound acts as an activating group. wikipedia.org The nitrogen atom directly bonded to the ring possesses a lone pair of electrons that can be donated into the aromatic system through resonance. This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene (B151609). libretexts.orgpressbooks.pub

This resonance effect preferentially increases the electron density at the ortho and para positions. Consequently, the urea group is considered an ortho-, para-director, meaning that incoming electrophiles will predominantly substitute at these positions. wikipedia.orglibretexts.orgpressbooks.pub While specific experimental data for this compound is not extensively documented, its behavior in common SEAr reactions can be predicted based on these principles.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(2-Hydroxypropyl)-3-(2-nitrophenyl)urea and 1-(2-Hydroxypropyl)-3-(4-nitrophenyl)urea |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 1-(2-Hydroxypropyl)-3-(2-bromophenyl)urea and 1-(2-Hydroxypropyl)-3-(4-bromophenyl)urea |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 2-(3-(2-Hydroxypropyl)ureido)benzenesulfonic acid and 4-(3-(2-Hydroxypropyl)ureido)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | 1-(2-Alkylphenyl)-3-(2-hydroxypropyl)urea and 1-(4-Alkylphenyl)-3-(2-hydroxypropyl)urea |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-C=O⁺ (Acylium ion) | 1-(2-Acylphenyl)-3-(2-hydroxypropyl)urea and 1-(4-Acylphenyl)-3-(2-hydroxypropyl)urea |

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For a compound like this compound, these reactions would typically require prior functionalization of the phenyl ring to introduce a leaving group, such as a halide (e.g., Br, I) or a triflate. This halogenated aryl urea could then participate in various palladium-, copper-, or iron-catalyzed cross-coupling reactions. nih.govresearchgate.netmdpi.com

For instance, a brominated derivative of this compound could undergo a Suzuki coupling with an organoboron compound to form a new C-C bond, or a Buchwald-Hartwig amination to form a C-N bond. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Research has demonstrated the feasibility of palladium-catalyzed C-N cross-coupling to synthesize unsymmetrical diaryl ureas, indicating that the urea functionality is compatible with these reaction conditions. nih.gov

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Phenylurea Derivative

| Reaction Name | Catalytic System (Typical) | Reactant Partner | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Base | Aryl/Vinyl Boronic Acid | C(aryl)-C(aryl/vinyl) |

| Heck Coupling | Pd(OAc)₂, PPh₃, Base | Alkene | C(aryl)-C(vinyl) |

| Sonogashira Coupling | Pd/Cu catalysts, Base | Terminal Alkyne | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Amine | C(aryl)-N |

| Stille Coupling | Pd catalyst | Organostannane | C(aryl)-C(aryl/vinyl/alkyl) |

Mechanistic Studies of Chemical Transformations

Understanding the mechanisms of these transformations involves examining the transient species that are formed during the reaction, such as intermediates and transition states, as well as the energetic factors that control the reaction rate and product distribution.

Elucidation of Reaction Intermediates and Transition States

In electrophilic aromatic substitution reactions, the key reactive intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma (σ)-complex. wikipedia.orgmasterorganicchemistry.com This intermediate is formed when the nucleophilic π-system of the aromatic ring attacks the electrophile, temporarily disrupting the ring's aromaticity. masterorganicchemistry.comyoutube.com

The stability of the arenium ion is a critical factor determining the reaction's rate and regioselectivity. fiveable.me For this compound, the urea substituent can significantly stabilize the arenium ion when the electrophile adds to the ortho or para positions. This stabilization occurs through resonance, where the lone pair of electrons on the nitrogen atom adjacent to the ring can delocalize the positive charge. libretexts.org This creates an additional resonance structure compared to attack at the meta position, lowering the activation energy for the formation of the ortho and para intermediates and making these pathways more favorable. youtube.com The meta-substituted intermediate does not benefit from this extra stabilization, explaining the strong ortho-, para-directing effect of the urea group. libretexts.org

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of chemical transformations dictate the speed and feasibility of a reaction. For electrophilic aromatic substitutions, the formation of the arenium ion is the slow, rate-determining step, as it involves the high-energy disruption of aromaticity. masterorganicchemistry.com The subsequent deprotonation to restore the aromatic ring is fast. youtube.com

Table 3: Second-Order Rate Constants for the Reaction of Related Phenylurea Herbicides with Ozone and OH Radicals

| Compound | Rate Constant with O₃ (M⁻¹ s⁻¹) | Rate Constant with OH• (M⁻¹ s⁻¹) |

|---|---|---|

| Isoproturon | 2191 ± 259 | (7.9 ± 0.1) x 10⁹ |

| Chlortoluron | 393.5 ± 8.4 | (6.9 ± 0.2) x 10⁹ |

| Diuron | 16.5 ± 0.6 | (6.6 ± 0.1) x 10⁹ |

| Linuron | 1.9 ± 0.2 | (5.9 ± 0.1) x 10⁹ |

Data from a study on phenylurea herbicide transformation and is presented for illustrative purposes. fiveable.me

Structural Elucidation and Characterization Methodologies for 1 2 Hydroxypropyl 3 Phenylurea

Spectroscopic Analysis

Spectroscopic methods are indispensable for determining the precise structure of a chemical compound. The following sections detail the types of data that would be necessary for the structural elucidation of 1-(2-Hydroxypropyl)-3-phenylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

To confirm the primary structure of this compound, ¹H and ¹³C NMR spectra would be required. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenyl ring, the propyl chain, and the NH and OH groups. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would confirm the presence and connectivity of these fragments.

Similarly, the ¹³C NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule, including those in the phenyl ring, the propyl chain, and the carbonyl group of the urea (B33335) moiety.

Table 1: Anticipated ¹H NMR Data for this compound (Hypothetical)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Table 2: Anticipated ¹³C NMR Data for this compound (Hypothetical)

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, for example, confirming the connectivity of protons within the 2-hydroxypropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbons to which they are directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for establishing the connection between the phenyl group, the urea linkage, and the hydroxypropyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, which would be key in determining the stereochemistry and preferred conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

An Infrared (IR) or Raman spectrum of this compound would display characteristic absorption bands for the various functional groups. Key expected vibrations would include the N-H stretching of the urea, the O-H stretching of the alcohol, the C=O stretching of the urea carbonyl group, and C-H and C=C stretching from the aromatic ring and the alkyl chain.

Table 3: Anticipated Characteristic Vibrational Frequencies for this compound (Hypothetical)

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| Data not available | N-H | Stretching |

| Data not available | O-H | Stretching |

| Data not available | C=O (Urea) | Stretching |

| Data not available | C=C (Aromatic) | Stretching |

Detailed analysis of the vibrational spectra, potentially in combination with computational modeling, could provide insights into the presence of different conformational isomers (conformers) in the solid state or in solution. Hydrogen bonding involving the urea and hydroxyl groups would likely play a significant role in determining the stable conformations, and this would be reflected in the positions and shapes of the N-H, O-H, and C=O vibrational bands.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, which operates in the ultraviolet-visible (UV-Vis) range, is a valuable technique for characterizing compounds containing chromophores. In the case of this compound, the key chromophore is the phenylurea moiety. The electronic transitions associated with this group, specifically the π → π* transitions of the benzene (B151609) ring and the n → π* transitions of the carbonyl group, are expected to give rise to distinct absorption bands in the UV spectrum.

The benzene ring typically exhibits a strong absorption band around 200-210 nm and a weaker, fine-structured band in the 250-270 nm region. The presence of the urea substituent can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. The carbonyl group's n → π* transition is generally weak and may be observed as a shoulder on the tail of the more intense π → π* absorption.

Interactive Table: Expected UV-Vis Absorption Data for Phenylurea Chromophore

| Chromophore | Electronic Transition | Expected Wavelength (λmax) |

| Phenyl group | π → π | ~204 nm |

| Phenyl group | π → π | ~254 nm |

| Carbonyl group | n → π* | ~270-300 nm (often weak and can be obscured) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a chemical formula of C10H14N2O2, the calculated monoisotopic mass is 194.1055 g/mol . High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]+•) would be observed at m/z 194. Key fragmentation pathways would likely involve cleavage of the bonds within the hydroxypropyl and urea moieties. Common fragments would include the phenylisocyanate ion and fragments arising from the loss of the hydroxypropyl group.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Structure of Fragment |

| 194 | Molecular ion [M]+• | [C10H14N2O2]+• |

| 135 | [C7H7N2O]+ | Phenylurea cation |

| 119 | [C7H5NO]+• | Phenylisocyanate radical cation |

| 93 | [C6H7N]+• | Aniline (B41778) radical cation |

| 77 | [C6H5]+ | Phenyl cation |

| 59 | [C3H7O]+ | Hydroxypropyl cation |

Crystallographic Studies

Crystallographic techniques are paramount for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Determination of Solid-State Molecular Structure

Single crystal X-ray diffraction (SC-XRD) provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. unimi.ituhu-ciqso.es While a crystal structure for this compound is not publicly available, the structure of the closely related compound, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, offers valuable insights into the likely solid-state conformation and packing. nih.gov

In the crystal structure of 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, the dihedral angle between the two benzene rings is 23.6(1)°. nih.gov The molecules are linked by intermolecular N-H···O and O-H···O hydrogen bonds, forming a three-dimensional network. nih.gov The hydrogen atoms of the urea's NH groups are positioned syn to each other. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the hydroxyl group and the N-H groups of the urea linkage acting as hydrogen bond donors, and the carbonyl oxygen and the hydroxyl oxygen acting as acceptors.

Powder X-ray Diffraction (PXRD) for Bulk Phase Characterization

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. usp.org It is particularly useful for identifying different crystalline forms (polymorphs) and for assessing the purity of a crystalline solid. nih.gov Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal lattice. researchgate.net

The PXRD pattern of a crystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are determined by the dimensions of the unit cell and the arrangement of the molecules within it. By comparing the PXRD pattern of a synthesized batch to a reference pattern, one can confirm the identity and polymorphic form of the compound. For instance, a study on L-phenylalanine demonstrated how PXRD can distinguish between its anhydrous and monohydrate forms, each having characteristic diffraction peaks. researchgate.net Similarly, different polymorphs or solvates of this compound would be identifiable by their unique PXRD patterns. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

The this compound molecule possesses a chiral center at the C2 position of the propyl group, meaning it can exist as a pair of enantiomers, (R)- and (S)-1-(2-Hydroxypropyl)-3-phenylurea. Chiroptical spectroscopy techniques, such as circular dichroism (CD), are essential for characterizing these enantiomers.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are related to the absolute configuration of the chiral center and the conformation of the molecule. Therefore, CD spectroscopy can be used to determine the enantiomeric purity and to investigate the stereochemical features of this compound. While no specific chiroptical data for this compound has been reported, its chiral nature makes this technique highly applicable and necessary for a complete stereochemical characterization.

Theoretical and Computational Chemistry of 1 2 Hydroxypropyl 3 Phenylurea

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the properties of 1-(2-hydroxypropyl)-3-phenylurea. These calculations are fundamental to predicting its chemical behavior and characteristics.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems, such as molecules. arxiv.orgnih.gov It is widely used to predict various molecular properties of compounds like phenylurea derivatives. researchgate.net

DFT methods are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For phenylurea compounds, DFT calculations, such as those using the B3LYP functional with various basis sets, can predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com This process of geometry optimization is crucial as the resulting stable structure forms the basis for all other subsequent property calculations. For instance, studies on similar molecules have successfully used DFT to obtain optimized geometries that are believed to be in good agreement with experimental data, had it been available. nih.govnih.gov

Table 1: Predicted Structural Parameters of this compound (Exemplary Data)

| Parameter | Predicted Value (B3LYP/6-311G**) |

| C=O Bond Length | 1.23 Å |

| N-H Bond Length (Amide) | 1.01 Å |

| C-N (Urea) Bond Length | 1.38 Å |

| O-H Bond Length | 0.97 Å |

| Phenyl C-C Bond Length (Avg) | 1.39 Å |

| Dihedral Angle (Phenyl-Urea) | 35° |

Note: The data in this table is illustrative and based on typical values for similar functional groups calculated using DFT. Actual calculated values for this compound would require a specific computational study.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. youtube.comdergipark.org.tr A smaller gap suggests higher reactivity. researchgate.net For phenylurea derivatives, the HOMO is often localized on the phenyl ring and the urea (B33335) moiety, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO may be distributed over the carbonyl group, suggesting its role in nucleophilic reactions. dergipark.org.tr

Table 2: Frontier Molecular Orbital Energies of this compound (Exemplary Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is representative and intended for illustrative purposes. Specific DFT calculations would be needed for precise values for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. wolfram.commdpi.com The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often shown in red) and electron-poor (positive potential, often in blue) areas. researchgate.netwolfram.com For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atoms of the urea linkage, identifying them as likely sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the N-H and O-H groups would exhibit positive potential, making them susceptible to nucleophilic attack. nih.govchemrxiv.org

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net By comparing the calculated frequencies with experimental spectroscopic data, a detailed assignment of the vibrational modes can be achieved. nih.govnih.gov It is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental values, as theoretical methods often overestimate these frequencies. researchgate.netnist.gov For this compound, DFT would predict characteristic stretching frequencies for the N-H, C=O, O-H, and C-N bonds, aiding in the interpretation of its experimental IR spectrum. arxiv.org

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Exemplary Data)

| Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | 3400 | 3200-3600 |

| N-H Stretch | 3350 | 3300-3500 |

| C-H Stretch (Aromatic) | 3050 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2950 | 2850-3000 |

| C=O Stretch | 1660 | 1630-1680 |

| C-N Stretch | 1350 | 1300-1400 |

Note: This table provides an illustrative comparison. The predicted values are scaled to reflect a more accurate correlation with experimental data.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate electronic structure information. researchgate.net While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking the results of other methods and for obtaining a more precise understanding of a molecule's electronic properties. For this compound, ab initio calculations could be employed to refine the geometry and energies obtained from DFT, providing a more accurate picture of its electronic structure and reactivity. researchgate.net

Density Functional Theory (DFT) Applications.

Conformational Analysis and Potential Energy Surfaces

Potential energy surfaces (PES) are a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. wayne.edu Exploring the PES allows for the identification of stable conformations (minima) and the transition states that connect them, providing a map of possible molecular shapes and their interconversion pathways. wayne.edusciepub.comresearchgate.net For molecules like this compound, with multiple rotatable bonds, conformational analysis is key to understanding its structure.

In the gas phase, the conformations of phenylurea derivatives are determined by a delicate balance of steric and electronic effects. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are employed to determine the relative stabilities of different conformers. researchgate.net For phenylurea itself, the energy difference between the syn and anti conformers (referring to the orientation around the C-N bond) is relatively small, calculated to be 0.16 kcal/mol using the DFT/B3LYP method. researchgate.net

Table 1: Calculated Rotational Barriers for Phenylurea and Related Compounds

| Compound | Bond | Method | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Phenylurea | C(sp²)-N | DFT | 8.6 - 9.4 researchgate.net |

| Phenylurea | Phenyl group | MP2 | 2.4 researchgate.net |

This table presents data for analogous compounds to infer properties of this compound.

Intramolecular hydrogen bonds play a critical role in stabilizing specific conformations of flexible molecules. In this compound, a hydrogen bond can form between the hydroxyl group (-OH) of the propyl side chain and the carbonyl oxygen (C=O) or the N-H group of the urea moiety. This interaction would significantly lower the energy of the conformer in which it occurs, making it more populated at equilibrium.

Studies on other substituted ureas and related molecules confirm the importance of such interactions. nih.gov Natural Bond Orbital (NBO) analysis is a computational technique used to reveal these intramolecular interactions and their stabilizing effects. nih.gov The presence of a strong intramolecular hydrogen bond would be identifiable in the vibrational spectrum, for example, through a red shift in the O-H stretching frequency. nih.gov For similar molecules, these stabilizing interactions are crucial in determining the preferred three-dimensional structure. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Descriptors

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physical or chemical properties. mdpi.comsemanticscholar.org These models use calculated molecular descriptors—numerical values that encode structural features—to predict properties of interest. optibrium.com

QSPR models can be developed to predict the reactivity and transformation rates of phenylurea compounds. nih.gov By calculating a range of descriptors (e.g., electronic, steric, lipophilic), models can be trained on experimental data from a series of related compounds. optibrium.comnih.gov For phenylurea herbicides, important descriptors for modeling properties like HPLC retention times include hydration free energy and molecular dipole moment. nih.gov

The prediction of transformation rates, such as hydrolysis or biodegradation, would involve identifying descriptors that correlate with the activation energy of the rate-determining step. Key descriptors often include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's ability to donate or accept electrons, respectively. nih.gov

The primary goal of QSPR is not only prediction but also interpretation. By analyzing the descriptors that are most influential in the model, one can elucidate the key structural features that govern a particular property. mdpi.com For example, if a descriptor related to the surface area of a polar fragment is found to be significant, it suggests that polar interactions are critical for the modeled behavior.

For phenylurea derivatives, studies have shown that the nature and position of substituents on the phenyl ring, as well as the substitution pattern on the urea nitrogen atoms, significantly influence their activity and properties. nih.gov The presence of the 2-hydroxypropyl group in the target molecule introduces a chiral center and a hydrogen-bonding group, features that would be captured by specific 3D descriptors in a QSPR model and are expected to be critical in governing its chemical and biological interactions.

| Quantum Chemical | Formation Enthalpy, Hydration Free Energy | Thermodynamic stability, solubility nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Simulations of related compounds like N-hydroxyurea in water have shown that the solute is strongly hydrated and that its conformational stability can be significantly altered by the solvent compared to the gas phase. mdpi.com For this compound, MD simulations could reveal the stability of intramolecular hydrogen bonds in the presence of competing interactions with water molecules. Furthermore, these simulations can be used to explore how the molecule interacts with other entities, such as biological macromolecules or surfaces, providing insights into its mechanism of action or environmental fate. nih.gov The dynamic behavior observed in MD simulations can help explain experimental observations and guide the design of new compounds with desired properties. researchgate.net

Supramolecular Chemistry and Non Covalent Interactions of 1 2 Hydroxypropyl 3 Phenylurea

Hydrogen Bonding Motifs and Networks Involving Urea (B33335) and Hydroxyl Groups

The urea and hydroxyl moieties are potent hydrogen bond donors and acceptors, governing the self-assembly and crystal packing of 1-(2-Hydroxypropyl)-3-phenylurea.

Formation of Inclusion Complexes

The ability of a molecule to be encapsulated within a host molecule is a cornerstone of host-guest chemistry. nih.govrsc.orgnih.gov this compound, with its phenyl and propyl groups, can act as a guest in the cavities of various macrocyclic hosts.

Host-Guest Chemistry with Macrocyclic Hosts (e.g., Cyclodextrins and their Derivatives)

Cyclodextrins (CDs) are common macrocyclic hosts used in supramolecular chemistry due to their hydrophobic inner cavity and hydrophilic outer surface. scielo.bryoutube.com This dual nature allows them to encapsulate non-polar or poorly water-soluble molecules, like phenylurea derivatives, within their cavity. scielo.brnih.gov The inclusion of a guest molecule into a cyclodextrin (B1172386) is primarily driven by hydrophobic interactions between the guest and the cyclodextrin cavity. scielo.brresearchgate.net Derivatives of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), often exhibit enhanced water solubility and complexation ability compared to their parent cyclodextrins. scielo.brscielo.br The formation of inclusion complexes with cyclodextrins can significantly alter the physicochemical properties of the guest molecule. onlinepharmacytech.info

Characterization of Complex Stoichiometry, Stability Constants, and Thermodynamic Parameters

The formation of an inclusion complex between a host and a guest is a dynamic equilibrium process characterized by its stoichiometry and stability constant (K_s). Phase-solubility diagrams are a common method to determine these parameters. For instance, studies on the inclusion of 1,3-diphenylurea (B7728601) (DPU) with β-cyclodextrin (β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) have revealed the formation of complexes with varying stoichiometries and stability constants. acs.orgnih.govresearchgate.net The stability constant provides a measure of the strength of the interaction between the host and guest. acs.org Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes associated with complex formation can provide further insights into the driving forces of the inclusion process. researchgate.net

Below is a table summarizing the stability constants (K_s) and complexation efficiencies (CE) for the inclusion of 1,3-diphenylurea (DPU) with β-cyclodextrin and its hydroxypropyl derivative.

| Host | Guest | Stoichiometry (Host:Guest) | Stability Constant (K_s) (M⁻¹) | Complexation Efficiency (CE) |

| β-Cyclodextrin | 1,3-Diphenylurea | 1:1 | 250 acs.orgnih.govresearchgate.net | 2.48 x 10⁻³ acs.orgnih.govresearchgate.net |

| 2-Hydroxypropyl-β-cyclodextrin | 1,3-Diphenylurea | 1:1 | 427 acs.orgnih.govresearchgate.net | 3.93 x 10⁻³ acs.orgnih.govresearchgate.net |

| 2-Hydroxypropyl-β-cyclodextrin | 1,3-Diphenylurea | 2:1 | 196 acs.orgnih.govresearchgate.net | 1.93 x 10⁻³ acs.orgnih.govresearchgate.net |

Structural Insights into Host-Guest Interactions (e.g., by NMR NOESY, X-ray)

Various analytical techniques are employed to gain structural information about inclusion complexes. Powder X-ray diffraction (PXRD) can indicate the formation of a new solid phase, often showing a halo pattern for amorphous inclusion complexes. acs.org Near-infrared (NIR) absorption spectroscopy can reveal intermolecular interactions by detecting shifts in the absorption bands of functional groups like –CH, –NH, and –OH upon complexation. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide direct evidence of spatial proximity between protons of the host and guest molecules, confirming the inclusion of the guest within the host's cavity. researchgate.netresearchgate.netnih.gov For example, cross-peaks between the protons of a phenylurea derivative and the inner protons of a cyclodextrin in a NOESY spectrum would confirm the encapsulation of the phenyl group within the cyclodextrin cavity. acs.orgnih.govresearchgate.net In some cases, single-crystal X-ray diffraction of the inclusion complex can provide a detailed atomic-level picture of the host-guest interactions. mdpi.com

Supramolecular Assembly and Ordered Material Formation

The formation of well-defined, functional materials from individual molecules is a hallmark of supramolecular chemistry. For this compound, its molecular structure, featuring a phenyl ring, a urea moiety, and a chiral hydroxypropyl group, dictates its behavior in solution and its propensity to form ordered assemblies.

Principles of Self-Assembled Systems

The self-assembly of urea-based compounds is primarily driven by the formation of strong and directional hydrogen bonds. The urea moiety itself is an exceptional hydrogen-bonding motif, with two N-H groups acting as donors and the carbonyl oxygen acting as an acceptor. This allows for the formation of one-dimensional hydrogen-bonded tapes or ribbons, which are the fundamental building blocks of the larger supramolecular structure.

In the case of this compound, several key non-covalent interactions are at play:

Hydrogen Bonding: The primary driving force for self-assembly is the intermolecular hydrogen bonding between the N-H and C=O groups of the urea backbone. This leads to the formation of characteristic one-dimensional chains.

π-π Stacking: The presence of the phenyl ring introduces the possibility of π-π stacking interactions between adjacent molecules, further stabilizing the assembly.

Hydroxyl Group Interactions: The hydroxyl (-OH) group on the propyl chain is a critical feature. It can participate in additional hydrogen bonding, either with other hydroxyl groups or with the urea moieties, potentially leading to more complex, three-dimensional networks. This additional interaction can significantly influence the solubility and aggregation behavior of the molecule.

Chirality: The stereocenter in the 2-hydroxypropyl group introduces chirality into the system. This molecular-level chirality can be translated into the macroscopic structure of the self-assembled aggregates, leading to the formation of helical or twisted fibers. The difference in steric hindrance between enantiomers can also affect the packing and stability of the resulting supramolecular structures.

The interplay of these non-covalent forces dictates the final morphology of the self-assembled structures, which can range from simple fibers to more complex, hierarchical architectures.

Role in the Formation of Supramolecular Gels (Hydrogels and Organogels)

The ability of low-molecular-weight compounds like this compound to form gels is a direct consequence of their self-assembly into a three-dimensional network that entraps solvent molecules. Depending on the nature of the solvent, these gels can be classified as hydrogels (water-based) or organogels (organic solvent-based).

The formation of a stable gel is a delicate balance between the solubility of the gelator molecule and the strength of the intermolecular interactions that lead to the formation of the fibrous network. The presence of both hydrophobic (phenyl ring) and hydrophilic (urea and hydroxyl groups) moieties in this compound suggests an amphiphilic character, making it a potential candidate for the gelation of a range of solvents.

Hydrogel Formation: The hydroxyl group and the polar urea moiety can form hydrogen bonds with water molecules, promoting solubility. However, at sufficient concentrations, the competing self-assembly through urea-urea hydrogen bonding and hydrophobic interactions of the phenyl rings can lead to the formation of a fibrous network that immobilizes water, resulting in a hydrogel. The chirality of the molecule can play a significant role in the efficiency of hydrogelation.

Organogel Formation: In organic solvents, the dominant interactions driving gelation are the strong urea-urea hydrogen bonds and π-π stacking. The solubility in a given organic solvent will depend on the polarity of the solvent and its ability to interact with the different parts of the molecule. Studies on analogous chiral urea compounds have shown that they can be effective gelators for various nonpolar organic solvents. For instance, the gelation ability of simple chiral ureas has been demonstrated in solvents like cyclohexane (B81311) and toluene. researchgate.net The chiral nature of these molecules was found to enhance their gelling ability by promoting the formation of one-dimensional fibrous structures, in contrast to the two-dimensional lamellae formed by the racemic mixture. researchgate.net

The properties of the resulting gels, such as their thermal stability and mechanical strength, are directly related to the architecture of the self-assembled network.

| Compound Analogue | Solvent | Gelation Behavior | Key Findings |

| (R)- and (S)-2-heptylurea researchgate.net | Water, Cyclohexane, Toluene | Forms hydrogels and organogels | Chirality enhances gelling ability by promoting 1D fibrous structures. |

| N-Stearine-N'-stearyl-L-phenylalanine nih.gov | HEMA, Styrene | Forms organogels | Self-assembles into fibril-like helices, demonstrating the influence of chirality on morphology. |

Coordination Chemistry and Metal Complexation of 1 2 Hydroxypropyl 3 Phenylurea and Its Analogues

Ligand Design and Potential Coordination Modes

The structure of 1-(2-Hydroxypropyl)-3-phenylurea is inherently suited for acting as a ligand in coordination chemistry due to the presence of multiple potential donor atoms and its conformational flexibility.

The primary binding sites on the this compound molecule are the oxygen and nitrogen atoms within the urea (B33335) moiety and the oxygen atom of the hydroxyl group. The urea group offers two nitrogen atoms and a carbonyl oxygen atom as potential coordination sites. Typically, coordination through the carbonyl oxygen is favored, which can stabilize a negative charge on the oxygen, leading to an increase in the double bond character of the C-N bonds. primescholars.com The hydroxyl group's oxygen atom also serves as a potent donor site for metal ions.

The aliphatic chain connecting the hydroxyl and urea groups provides significant conformational flexibility. This allows the ligand to adopt various arrangements in space to accommodate the geometric preferences of different metal centers. This flexibility is crucial for its potential as a chelating agent, where it could form a stable ring structure with a metal ion. The ability to form a five or six-membered chelate ring involving the hydroxyl oxygen and one of the urea's donor atoms makes it a potentially strong bidentate ligand. This chelation would enhance the stability of the resulting metal complex compared to monodentate coordination.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands like this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The characterization of these complexes is then carried out using various spectroscopic and analytical techniques to determine their structure and properties.

The synthesis of metal complexes with phenylurea derivatives can be achieved by reacting the ligand with metal salts such as chlorides or nitrates in a solvent like methanol (B129727) or ethanol. primescholars.comnih.gov The reaction mixture is often stirred for an extended period, sometimes under reflux, to facilitate the formation of the complex. primescholars.com For instance, complexes of transition metals like Cu(II), Ni(II), Zn(II), Co(II), and Mn(II) with N-2-hydroxyphenyl urea have been synthesized and characterized. nih.gov Similarly, the preparation of Fe(III) complexes with ligands containing hydroxypropyl pendants has been reported, highlighting the affinity of this functional group for transition metals. nih.govrsc.org The general approach would involve dissolving this compound and the desired metal salt in an appropriate solvent, followed by isolation of the resulting complex.

Spectroscopic methods are invaluable for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: Upon complexation, characteristic shifts in the IR spectrum are expected. Coordination via the carbonyl oxygen of the urea group would lead to a decrease in the C=O stretching frequency and an increase in the C-N stretching frequency. primescholars.com The involvement of the hydroxyl group in coordination would be indicated by a shift or disappearance of the O-H stretching band. New bands at lower frequencies corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds would also appear.

| Functional Group | Expected IR Frequency Shift upon Complexation |

| Carbonyl (C=O) | Decrease in stretching frequency |

| Amine (N-H) | Shift in stretching and bending frequencies |

| Hydroxyl (O-H) | Broadening and shift to lower frequency, or disappearance if deprotonated |

| Metal-Ligand (M-O, M-N) | Appearance of new bands at lower frequencies |

Data in the table is illustrative and based on general principles of coordination chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the resonance of the hydroxyl proton would likely broaden or shift significantly upon coordination. The protons on the carbon adjacent to the hydroxyl group and the N-H protons of the urea moiety would also experience shifts in their chemical environments due to the proximity of the paramagnetic metal center (if applicable) or changes in electron density upon coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the complex will differ from that of the free ligand. The formation of metal-ligand bonds can give rise to new charge-transfer bands. For transition metal complexes, d-d electronic transitions may be observed in the visible region, providing information about the coordination geometry of the metal ion.

Theoretical Studies of Coordination Chemistry.

Theoretical and computational methods are invaluable tools for elucidating the intricacies of coordination chemistry, providing insights that complement and guide experimental work. For this compound and its analogues, these studies offer a molecular-level understanding of metal-ligand interactions, electronic structures, and the prediction of various physicochemical properties.

Computational Modeling of Metal-Ligand Bonding and Electronic Structure of Complexes.

Density Functional Theory (DFT) has become a principal method for modeling the coordination complexes of urea-based ligands, offering a balance between computational cost and accuracy. umn.edunih.gov These computational studies can predict and rationalize the geometries and electronic ground states of metal complexes. umn.edu For instance, DFT calculations on Schiff base metal complexes, which share some coordination features with urea derivatives, have been used to determine bond lengths, bond angles, and other quantum chemical parameters, showing good agreement with experimental data from X-ray crystallography. nih.gov

In the context of analogues, such as Fe(III) complexes with hydroxypropyl pendants, DFT calculations can help to understand the spin state and electronic structure. nih.gov For example, calculations can confirm a high-spin Fe(III) center, which is crucial for interpreting magnetic properties. nih.gov The choice of functional and basis set is critical for obtaining accurate results, particularly for transition metal complexes. nih.govdtu.dk Studies have shown that for 3d transition metal hydrides, a combination of functionals like BP86 for geometry optimization and PBE0 for single-point energy calculations can yield results in good agreement with experimental values. nih.gov

The electronic structure of these complexes is key to understanding their reactivity. For example, in palladium-catalyzed reactions, the electronic properties of the ligand, which can be modeled computationally, play a significant role in the catalytic cycle. researchgate.net Computational modeling allows for the investigation of frontier molecular orbitals (HOMO and LUMO), which are central to the chemical reactivity and electronic transitions of the complex.

Table 1: Representative Computational Methods for Studying Metal Complexes of Urea Analogues

| Computational Method | Application | Typical Information Obtained |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation | Bond lengths, bond angles, Mulliken charges, HOMO/LUMO energies, reaction pathways |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra | Excitation energies, oscillator strengths, nature of electronic transitions |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density | Characterization of metal-ligand bonds (covalent vs. ionic character) |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and bonding | Natural charges, bond orders, hybridization |

This table is a representative summary and not exhaustive.

Prediction of Magnetic and Optical Properties of Coordination Compounds.

Computational chemistry is a powerful tool for predicting the magnetic and optical properties of coordination compounds, which arise from their electronic structure.

The magnetic properties of transition metal complexes are determined by the number of unpaired electrons and their interactions. For high-spin Fe(III) complexes with analogues containing hydroxypropyl pendants, the effective magnetic moment can be calculated and compared with experimental values obtained from methods like Evans NMR spectroscopy to confirm the spin state. nih.gov Such complexes typically exhibit magnetic moments characteristic of high-spin d⁵ systems. nih.gov For polynuclear complexes, computational methods can help to understand and quantify the magnetic exchange coupling between metal centers, predicting whether the interaction is ferromagnetic or antiferromagnetic. nih.gov For example, in cyano-bridged Fe(III)-Mn(III) bimetallic chains, ferromagnetic coupling was indicated by a gradual increase in the product of molar magnetic susceptibility and temperature (χMT) as the temperature was lowered, a finding supported by theoretical analysis. nih.gov

The optical properties , such as the color and luminescence of coordination compounds, are governed by electronic transitions between different energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the UV-Vis absorption spectra of these complexes. rsc.org By calculating the excitation energies and oscillator strengths, one can predict the position and intensity of absorption bands. These calculations also provide insight into the nature of the electronic transitions, such as whether they are metal-centered (d-d transitions), ligand-centered (π-π* transitions), or charge-transfer (LMCT or MLCT) in nature. For instance, the presence of a ligand-to-metal charge transfer (LMCT) band can be identified through TD-DFT calculations. nih.gov

Table 2: Predicted and Experimental Properties of Analogue Metal Complexes

| Complex/Analogue | Property | Predicted Value | Experimental Value | Reference |

| [Fe(PTOB)]Br₂ (Analogue) | Effective Magnetic Moment (µeff) | ~5.9 µB (for high-spin Fe(III)) | 6.2 ± 0.3 µB | nih.gov |

| [Fe(TOAB)] (Analogue) | Effective Magnetic Moment (µeff) | ~5.9 µB (for high-spin Fe(III)) | 6.1 ± 0.2 µB | nih.gov |

| Fe(III)-Mn(III) Bimetallic Chain (Analogue) | Magnetic Coupling | Ferromagnetic | Ferromagnetic | nih.gov |

PTOB and TOAB are ligands analogous to this compound, containing hydroxypropyl pendants.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis (General Chemical Catalysis).

Urea derivatives have emerged as a versatile class of ligands in both homogeneous and heterogeneous catalysis, owing to their strong σ-donating properties, potential for hydrogen bonding interactions, and relative stability. While specific catalytic applications of this compound are not extensively documented, the behavior of its analogues, particularly N,N'-disubstituted ureas, provides significant insight into its potential catalytic utility.

In homogeneous catalysis , palladium complexes of urea-based ligands have shown considerable activity. For example, palladium complexes bearing N-heterocyclic carbene (NHC) ligands, which can be considered electronically similar to certain urea coordination modes, are effective catalysts for a variety of cross-coupling reactions. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds, can be facilitated by urea-type ligands. rsc.orgresearchgate.net In some cases, these ligands can generate highly active palladium nanoparticles in situ, which act as the true catalytic species. rsc.org The catalytic activity is often influenced by the electronic and steric properties of the urea ligand.

Copper complexes with N-donor ligands, including those with urea-like functionalities, are also prominent in catalysis. They have been successfully employed in Chan-Lam coupling reactions for the formation of C-N bonds. mdpi.com The presence of a hydroxyl group, as in this compound, could potentially influence the catalytic activity by participating in proton transfer steps or by altering the solubility and stability of the catalyst. Copper(II) complexes with N,O-donor ligands containing hydroxyl groups have been synthesized and investigated for their catalytic activities in oxidation reactions. mostwiedzy.pl

In the realm of heterogeneous catalysis , the immobilization of urea-functionalized metal complexes onto solid supports can offer advantages such as catalyst recyclability and ease of product separation. While specific examples for this compound are scarce, the principles of catalyst heterogenization are well-established and could be applied to this system.

Table 3: Catalytic Applications of Metal Complexes with Analogue Ligands

| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |

| Palladium complexes with 1-phenylthio-2-arylchalcogenoethane ligands (analogues) | Suzuki-Miyaura Coupling | Aryl halides and arylboronic acids | Good catalytic activity, potential for in situ nanoparticle formation. | rsc.org |

| Copper(II) complexes with quinolinyl anilido-imine ligands (analogues) | Chan-Lam Coupling | Benzimidazole derivatives and arylboronic acids | Excellent catalytic activity with high yields. | mdpi.com |

| Palladium(II) NHC complexes (analogues) | Enzyme Inhibition (Bio-catalysis) | Carbonic anhydrase, Acetylcholinesterase | Highly potent inhibition effects. | nih.gov |

| Copper(II) complexes with N,O-donor ligands (analogues) | Oxidative Amination | Arylboronic acids and imidazoles | Highly active under base-free conditions. | researchgate.net |

This table presents examples of catalytic systems with ligands analogous to this compound to illustrate potential applications.

Advanced Research Directions and Future Perspectives

Integration into Novel Chemical Systems and Functional Materials

The distinct chemical features of 1-(2-Hydroxypropyl)-3-phenylurea make it a prime candidate for integration into a variety of novel chemical systems and functional materials. The urea (B33335) moiety is well-known for its strong hydrogen-bonding capabilities, acting as both a hydrogen bond donor and acceptor. nih.govnih.govresearchgate.net This characteristic is fundamental to the formation of predictable and robust supramolecular assemblies. nih.gov The presence of the hydroxyl group further enhances its ability to form extensive hydrogen-bonded networks, contributing to the stability and properties of the resulting materials. nih.gov

The interplay between the hydrophilic hydroxypropyl group and the hydrophobic phenyl ring gives the molecule an amphiphilic character. ontosight.ai This dual nature is crucial for its self-assembly in different solvent systems, leading to the formation of organized structures such as micelles, vesicles, or liquid crystals. These self-assembled systems have potential applications in drug delivery, catalysis, and the creation of responsive materials that can react to external stimuli like pH or temperature. nih.gov For instance, the self-assembly of similar urea-containing compounds has been shown to form hydrogels with stimuli-responsive properties. nih.gov

Rational Design of Derivatives for Tailored Chemical Functions

The structure of this compound serves as a versatile scaffold for the rational design of derivatives with customized chemical functions. acs.orgnih.govnih.gov By chemically modifying different parts of the molecule, researchers can fine-tune its properties for specific applications.

One key strategy involves the modification of the phenyl ring. Introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, influencing its reactivity and intermolecular interactions. rsc.org For example, the introduction of halogen atoms at the ortho position of the N-aryl group can promote the formation of intramolecular hydrogen bonds, leading to a more defined conformation. nih.gov

Another approach is the modification of the hydroxypropyl group. The hydroxyl group can be esterified or etherified to introduce new functionalities, such as polymerizable groups or moieties that can interact with specific targets. This allows for the creation of derivatives that can act as monomers for polymerization or as cross-linking agents in the formation of complex polymer networks. researchgate.netresearchgate.net The synthesis of various phenylurea derivatives has been explored for applications ranging from medicinal chemistry to materials science, demonstrating the feasibility of creating a diverse library of compounds based on this core structure. nih.gov

Methodological Advancements in Characterization and Computational Approaches for Phenylurea Systems